![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methoxybenzyl)succinic acid is an organic compound with the molecular formula C12H13ClO5 It is characterized by the presence of a chloro and methoxy group attached to a benzyl ring, which is further connected to a succinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methoxybenzyl)succinic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with succinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-5-methoxybenzyl)succinic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-methoxybenzyl)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl succinic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chloro-5-methoxybenzaldehyde)succinic acid or 2-(2-chloro-5-methoxybenzoic acid)succinic acid.
Reduction: Formation of 2-(2-methoxybenzyl)succinic acid.
Substitution: Formation of 2-(2-amino-5-methoxybenzyl)succinic acid or 2-(2-thio-5-methoxybenzyl)succinic acid.
Applications De Recherche Scientifique
2-(2-Chloro-5-methoxybenzyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-5-methoxybenzyl)succinic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzyl ring can interact with enzymes or receptors, modulating their activity. The succinic acid moiety may also play a role in the compound’s overall biological activity by influencing its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-5-methoxybenzoic acid): Similar structure but lacks the succinic acid moiety.
2-(2-Chloro-5-methoxybenzaldehyde): Contains an aldehyde group instead of the succinic acid moiety.
2-(2-Methoxybenzyl)succinic acid: Lacks the chloro group on the benzyl ring.
Uniqueness
2-(2-Chloro-5-methoxybenzyl)succinic acid is unique due to the combination of its chloro, methoxy, and succinic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1469-64-3 |
|---|---|
Formule moléculaire |
C12H13ClO5 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



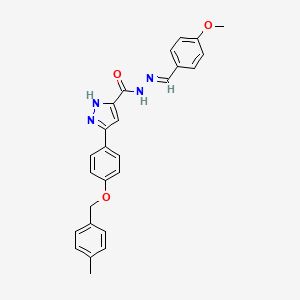
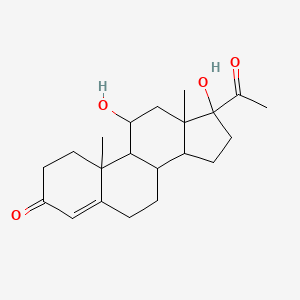
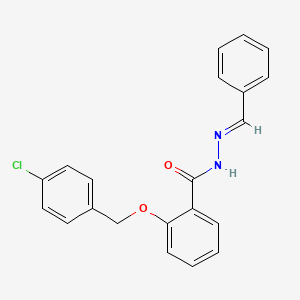


![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)


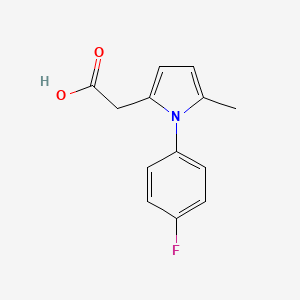
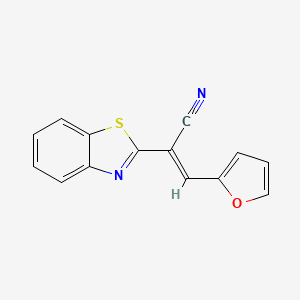
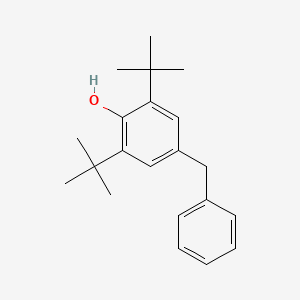

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
